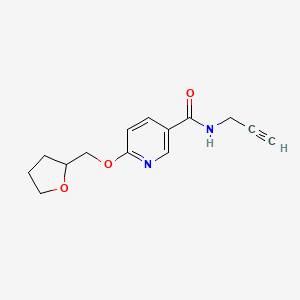
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a chemical compound that appears to be a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar compounds discussed in the research.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the introduction of various substituents at the 6-position of the nicotinamide ring. Paper describes the preparation of various 6-substituted nicotinamides, which suggests that the synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would likely follow a similar pathway. This could involve the initial formation of 6-methoxynicotinamide followed by further functionalization with the prop-2-yn-1-yl and tetrahydrofuran-2-yl groups.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of the tetrahydrofuran-2-ylmethoxy group in the compound suggests increased steric bulk and potential for specific interactions with biological targets. The prop-2-yn-1-yl group could introduce additional electronic effects due to its alkyne moiety. Paper discusses the crystal structure of related compounds, which indicates that the molecular conformation and the positioning of substituents can significantly influence the activity of these molecules.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. The methoxy group mentioned in paper and the arylmethoxy group in paper suggest that the methoxy and related groups in nicotinamide derivatives are likely to participate in reactions such as nucleophilic substitution or can be modified through various synthetic routes. The alkyne group in the compound could be involved in reactions such as cycloadditions or hydrogenations.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their substituents. The introduction of the tetrahydrofuran-2-ylmethoxy and prop-2-yn-1-yl groups would affect the compound's solubility, stability, and reactivity. The lipophilicity and polarity of the molecule would also be altered, which could impact its pharmacokinetic properties. While the specific properties of N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide are not detailed in the provided papers, the general trends observed in similar compounds can provide a basis for predicting its behavior.
科学的研究の応用
Herbicidal Activity and Synthesis
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide and related compounds show promise in herbicidal applications. A study highlighted the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid. These compounds demonstrated significant herbicidal activity against various plant species, which could be instrumental in the development of new herbicides against monocotyledonous weeds (Yu et al., 2021).
Role in Cancer Therapy
Nicotinamide N-methyltransferase (NNMT), which uses nicotinamide as a substrate, has a significant role in cancer. Studies have revealed the structural basis of substrate recognition by human NNMT, emphasizing its potential as a molecular target for cancer therapy (Peng et al., 2011). Additionally, NNMT overexpression in various human cancers indicates its potential involvement in tumorigenesis (Ulanovskaya et al., 2013).
Inhibitors for Treating Metabolic Disorders
Nicotinamide derivatives, including N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, have been explored for their potential in treating metabolic disorders. For instance, inhibitors of NNMT show promise in reducing obesity and type-2 diabetes symptoms (Kannt et al., 2018).
Molecular and Enzyme Studies
Molecular studies have used nicotinamide and its derivatives to understand enzyme behavior and metabolic pathways. For example, assays for nicotinamide N-methyltransferases in various tissues have been developed using nicotinamide derivatives (Sano et al., 1992). These studies contribute to our understanding of enzymatic processes and potential therapeutic targets.
Corrosion Inhibition
Nicotinamide derivatives, including N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, have been studied for their corrosion inhibition properties. Research indicates their effectiveness in protecting metals like mild steel in acidic environments, which is crucial for industrial applications (Chakravarthy et al., 2014).
Supramolecular Assembly
In the field of chemistry, nicotinamide and its derivatives are used to study supramolecular assembly. These compounds help in understanding how molecular interactions can lead to the formation of complex structures (Aakeröy, 1998).
Dermatological Uses
Nicotinamide, a related compound, is extensively used in dermatology for various skin conditions. It's an effective treatment option for conditions like acne vulgaris and is also used in cosmetic products (Forbat et al., 2017).
作用機序
特性
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-7-15-14(17)11-5-6-13(16-9-11)19-10-12-4-3-8-18-12/h1,5-6,9,12H,3-4,7-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWGEFOJJMDFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=C(C=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
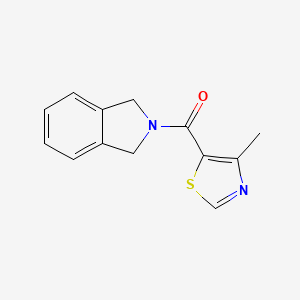
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)
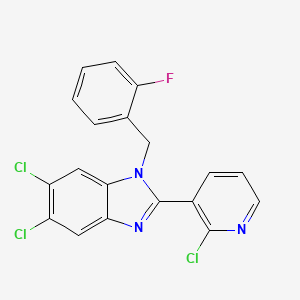
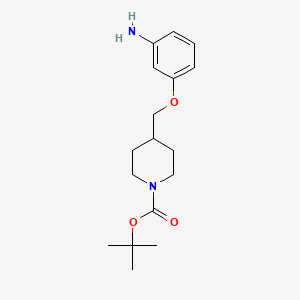
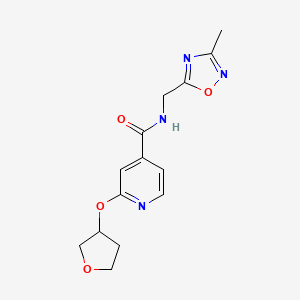
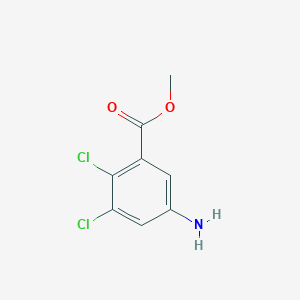

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)